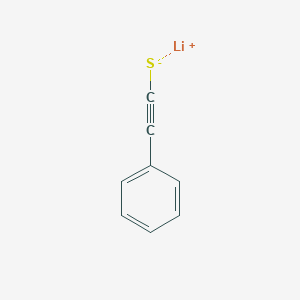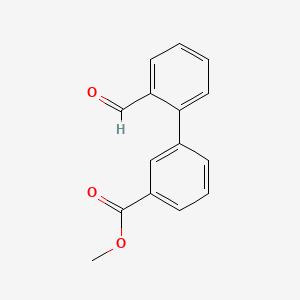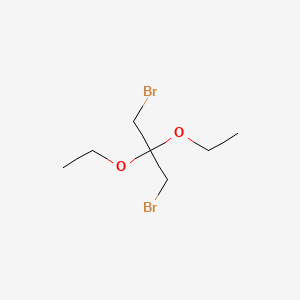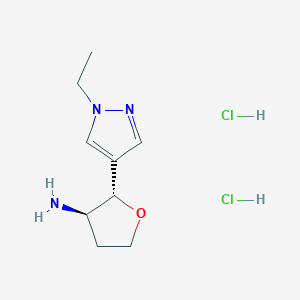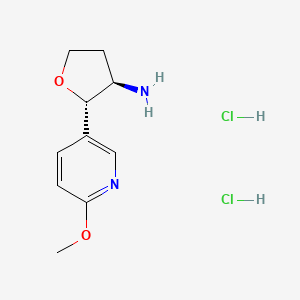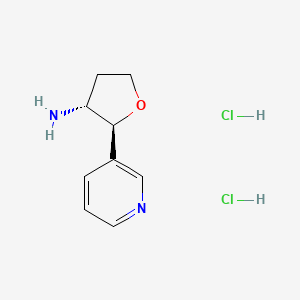
2,3',4,5'-Tetramethoxystilbene
Übersicht
Beschreibung
2,3’,4,5’-Tetramethoxystilbene, also known as TMS, is a selective and competitive inhibitor of cytochrome P450 1B . It is a synthetic trans-stilbene analog . TMS is an analog of resveratrol and is an anti-cancer agent . TMS is cytotoxic to gefitinib-resistant (G-R) non-small-cell lung cancer (NSCLC) cells .
Molecular Structure Analysis
TMS is a resveratrol derivative and belongs to the Resveratrol family of stilbenes . Its empirical formula is C18H20O4 . The molecular weight of TMS is 300.35 g/mol .Chemical Reactions Analysis
TMS has been found to increase tubulin genes as well as stress response and pro-apoptotic genes . This suggests that TMS may interact with these genes and their associated proteins during its mechanism of action.Physical And Chemical Properties Analysis
TMS is a white to yellow powder . It is stored at a temperature of −20°C .Wissenschaftliche Forschungsanwendungen
Structural and Interaction Analysis
2,3',4,5'-Tetramethoxystilbene has been studied for its structural properties, such as planarity and intermolecular interactions. In a study by Saez et al. (2008), the molecule was found to be virtually planar with weak intermolecular interactions including C—H⋯O hydrogen bonds and C—H⋯π-electron ring interactions, suggesting potential for π–π electron interactions between aromatic planes (Saez et al., 2008).
Photochemical Properties
The photochemical properties of 2,3',4,5'-Tetramethoxystilbene have been a subject of interest. Hayakawa et al. (2006) explored its behavior in various polar solvents, finding significant changes in fluorescence lifetime and Stokes shift, indicating a charge-transfer character in the excited singlet state (Hayakawa et al., 2006).
Anticancer Effects
There's significant interest in the anticancer effects of 2,3',4,5'-Tetramethoxystilbene derivatives. Chae et al. (2011) investigated a stilbene analog derived from rhapontigenin, demonstrating its ability to induce apoptosis in hormone-resistant breast cancer cells (Chae et al., 2011). Additionally, Li (2012) found that 2,3',4,5'-Tetramethoxystilbene could inhibit proliferation and induce apoptosis in human endometrial carcinoma cells (Li, 2012).
Synthesis and Modification
Research has also focused on the synthesis and modification of 2,3',4,5'-Tetramethoxystilbene. For instance, Lin Xi-quan (2009) developed an environmentally friendly and high-yield method for synthesizing 2,3,4,5-Tetramethoxytoluene, a related compound (Lin Xi-quan, 2009).
Wirkmechanismus
TMS is a selective and competitive inhibitor of cytochrome P450 1B . It has been found to increase tubulin genes as well as stress response and pro-apoptotic genes . TMS treatment causes cleavage of Bax from the p21 form to a truncated p18 form . In addition, the pro-apoptotic proteins Noxa and Bim (EL, L, and S) were increased upon TMS treatment . TMS treatment was able to induce both caspase-independent and caspase-dependent death via the intrinsic death pathway .
Safety and Hazards
Zukünftige Richtungen
TMS has shown promise as an anti-cancer agent, particularly against gefitinib-resistant (G-R) non-small-cell lung cancer (NSCLC) cells . Future research could focus on further elucidating the mechanisms of action of TMS and exploring its potential applications in cancer therapy. For instance, one study suggested that liposome-encapsulated TMS could be used to restore impaired vasodilation in hypertension .
Eigenschaften
IUPAC Name |
1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186212 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24144-92-1, 20578-92-1 | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,3',5'-Tetramethoxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



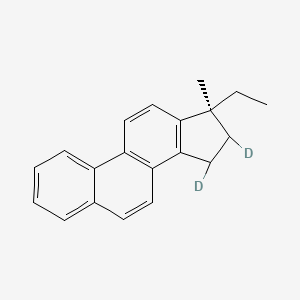
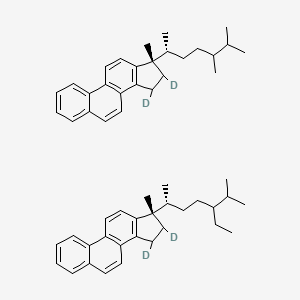
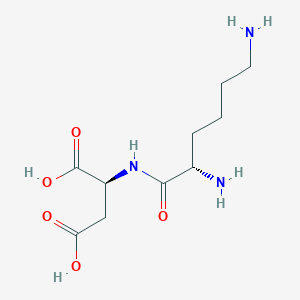
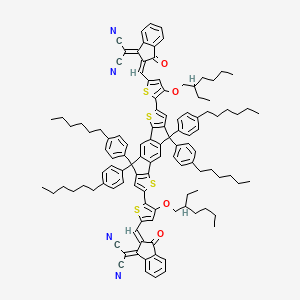

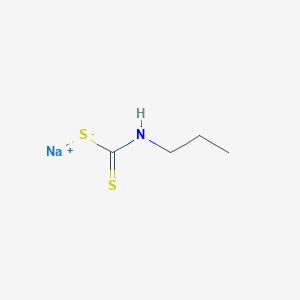
![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B3250873.png)
![4-Sulfocalix[6]arene xhydrate](/img/structure/B3250881.png)
